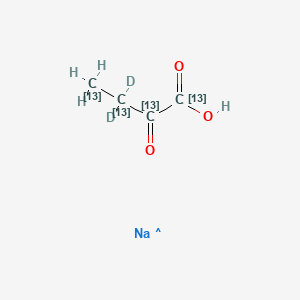
Sodium 2-oxobutanoate-13C4,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-oxobutanoate-13C4,d2 is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of sodium 2-oxobutanoate. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-oxobutanoate-13C4,d2 involves the incorporation of stable isotopes of carbon and deuterium into the sodium 2-oxobutanoate molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen and carbon atoms with their isotopic counterparts. The exact synthetic route can vary, but it generally involves the use of isotopically labeled precursors and controlled reaction conditions to ensure the correct incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. This involves the use of specialized equipment and techniques to handle the isotopically labeled materials and ensure high purity and yield of the final product. The production process must also adhere to strict safety and quality control standards to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-oxobutanoate-13C4,d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound might produce a carboxylic acid, while reduction could yield an alcohol .
Scientific Research Applications
Sodium 2-oxobutanoate-13C4,d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within a system.
Biology: Employed in studies of metabolic pathways and enzyme mechanisms, particularly in the context of isotopic labeling.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly those involving isotopic labeling for enhanced analysis and tracking
Mechanism of Action
The mechanism of action of sodium 2-oxobutanoate-13C4,d2 involves its incorporation into metabolic pathways where it can be tracked due to its isotopic labels. The deuterium and carbon-13 atoms allow researchers to follow the compound through various biochemical reactions and processes, providing detailed information about the molecular targets and pathways involved. This can help elucidate the roles of specific enzymes and intermediates in metabolic pathways .
Comparison with Similar Compounds
Sodium 2-oxobutanoate-13C4,d2 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sodium 2-oxobutanoate: The non-labeled version of the compound.
Sodium 2-oxobutanoate-13C4: Labeled with carbon-13 but not deuterium.
Sodium 2-oxobutanoate-d2: Labeled with deuterium but not carbon-13
These similar compounds can be used in various research applications, but the dual labeling of this compound provides additional advantages in terms of tracking and analysis.
Properties
Molecular Formula |
C4H6NaO3 |
|---|---|
Molecular Weight |
131.061 g/mol |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2+1D2,3+1,4+1; |
InChI Key |
XLTHMCKKCRLNGQ-KQJMWJMRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na] |
Canonical SMILES |
CCC(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















